molecular formula C23H27N3OS B2613714 N-(3,4-dimethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide CAS No. 893786-86-2

N-(3,4-dimethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide

Cat. No. B2613714
CAS RN: 893786-86-2
M. Wt: 393.55
InChI Key: SLTGPDDORCNKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . Quinazoline derivatives constitute a large group of chemicals with a wide range of biological properties .


Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “N-(3,4-dimethylphenyl)-2-spiro[1H-quinazoline-2,1’-cyclohexane]-4-ylsulfanylacetamide” is not available in the sources I found.


Molecular Structure Analysis

The molecular structure of a compound is directly related to its physical and chemical properties. For quinazoline derivatives, the properties depend mostly on the substituents and their presence and position on one of the cyclic compounds .


Chemical Reactions Analysis

Quinazoline derivatives have been found to be active against various human cancer cell lines . The specific chemical reactions involving “N-(3,4-dimethylphenyl)-2-spiro[1H-quinazoline-2,1’-cyclohexane]-4-ylsulfanylacetamide” are not available in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. The pKa value, which describes the acidity of a molecule, is directly related to the structure of the compound . The specific physical and chemical properties of “N-(3,4-dimethylphenyl)-2-spiro[1H-quinazoline-2,1’-cyclohexane]-4-ylsulfanylacetamide” are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of spiro[quinazoline-cyclohexane] derivatives involves intricate chemical processes that yield compounds with potential biological activities. For instance, the synthesis of 7,10-Dimethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-4(6H)-one from related precursors has been reported, highlighting the chemical versatility of these compounds and their potential for further functionalization and study (Grigoryan et al., 2017).

Biological Activities

Spiro[quinazoline-cyclohexane] derivatives have been investigated for their anti-monoamine-oxidase and anticonvulsant activities. These studies suggest potential therapeutic applications for neurological disorders and provide a basis for further research into the mechanism of action and efficacy of these compounds in various biological models (Grigoryan et al., 2017).

Molecular Rearrangements

Research on the rearrangement of spiro[quinazoline-cyclohexane] derivatives under specific chemical reactions, such as the Vilsmeier-Haack reaction, has been conducted to explore the chemical stability and reactivity of these compounds. Such studies contribute to a deeper understanding of the structural dynamics and potential chemical applications of spiro[quinazoline-cyclohexane] derivatives (Farat et al., 2021).

Antitumor Properties

The antitumor properties of spiro[quinazoline-cyclohexane] derivatives have also been explored, with some compounds showing promising activity in preclinical models. This highlights the potential of these compounds in the development of new anticancer therapies and warrants further investigation into their mode of action and efficacy in more complex biological systems (Markosyan et al., 2014).

Mechanism of Action

Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The specific mechanism of action for “N-(3,4-dimethylphenyl)-2-spiro[1H-quinazoline-2,1’-cyclohexane]-4-ylsulfanylacetamide” is not available in the sources I found.

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Many conventional therapies have limitations due to multidrug resistance or severe side effects . The specific safety and hazards of “N-(3,4-dimethylphenyl)-2-spiro[1H-quinazoline-2,1’-cyclohexane]-4-ylsulfanylacetamide” are not available in the sources I found.

Future Directions

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various cancers . The specific future directions for “N-(3,4-dimethylphenyl)-2-spiro[1H-quinazoline-2,1’-cyclohexane]-4-ylsulfanylacetamide” are not available in the sources I found.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c1-16-10-11-18(14-17(16)2)24-21(27)15-28-22-19-8-4-5-9-20(19)25-23(26-22)12-6-3-7-13-23/h4-5,8-11,14,25H,3,6-7,12-13,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTGPDDORCNKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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